4-fluorophenyl {4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}sulfamate
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Overview
Description
4-Fluorophenyl N-{4-[1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}sulfamate is a complex organic compound that belongs to the class of sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl N-{4-[1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}sulfamate typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the sulfonamide group. One common method involves the reaction of 4-fluorophenylamine with 4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at temperatures ranging from 20°C to 60°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenyl N-{4-[1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}sulfamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-Fluorophenyl N-{4-[1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}sulfamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluorophenyl N-{4-[1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}sulfamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethyl and pyrazole groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide: Shares similar structural features but differs in the presence of a cyano group and a hydroxy group.
Trifluoromethyl phenyl sulfone: Contains a trifluoromethyl group and a sulfone group, used in similar chemical reactions.
Uniqueness
4-Fluorophenyl N-{4-[1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}sulfamate is unique due to its combination of a fluorophenyl group, a trifluoromethyl group, and a pyrazole ring
Properties
Molecular Formula |
C22H15F4N3O3S |
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Molecular Weight |
477.4 g/mol |
IUPAC Name |
(4-fluorophenyl) N-[4-[2-phenyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]sulfamate |
InChI |
InChI=1S/C22H15F4N3O3S/c23-16-8-12-19(13-9-16)32-33(30,31)28-17-10-6-15(7-11-17)20-14-21(22(24,25)26)27-29(20)18-4-2-1-3-5-18/h1-14,28H |
InChI Key |
WTNCMWCGCZNCOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)NS(=O)(=O)OC4=CC=C(C=C4)F |
Origin of Product |
United States |
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